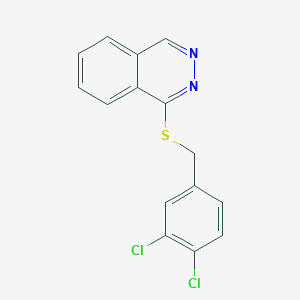

1-((3,4-Dichlorobenzyl)thio)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

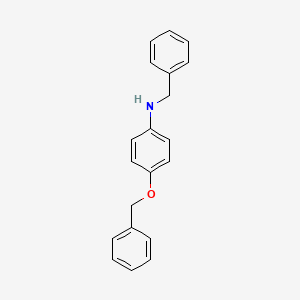

“1-((3,4-Dichlorobenzyl)thio)phthalazine” is a chemical compound with the molecular formula C15H10Cl2N2S . It is a derivative of phthalazine, which is a compound in which pyridazine is fused with a benzene ring . The 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents, is present as a core structural component in an array of drug categories .

Synthesis Analysis

The synthesis of “1-((3,4-Dichlorobenzyl)thio)phthalazine” and similar compounds often involves the use of precursors to construct a novel series of phthalazinones bearing various valuable functional groups . For example, a new approach was adopted to synthesize more oxadiazole rings attached to the phthalazine moiety in which hydrazide derivative was allowed to reflux with triethylorthoformate .

Molecular Structure Analysis

The molecular structure of “1-((3,4-Dichlorobenzyl)thio)phthalazine” is characterized by the presence of a 1,3,4-thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Scientific Research Applications

- Synthesis : The compound can be synthesized via diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride .

- Biological Properties : Researchers have explored its pharmacophoric properties, aiming to develop novel drugs .

- Mechanochemistry : The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces has been studied, suggesting potential applications in biological systems .

Crystallography

The crystal structure of 2-(3,4-dichlorobenzyl)-1H-benzimidazole, a related compound, has been determined . Similar investigations could be extended to our compound.

Anticancer Research

While not directly studied for anticancer properties, its structural features warrant investigation. Researchers could explore its potential against various cancer cell lines .

Future Directions

The future directions for research on “1-((3,4-Dichlorobenzyl)thio)phthalazine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new drugs and therapies with improved efficacy and selectivity .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methylsulfanyl]phthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-13-6-5-10(7-14(13)17)9-20-15-12-4-2-1-3-11(12)8-18-19-15/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJODPMTWXRELOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-Dichlorobenzyl)thio)phthalazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B2845426.png)

![4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2845429.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2845432.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2845436.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2845437.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2845438.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)